molecular formula C22H17N3O3S B2786598 4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 899976-81-9

4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2786598
CAS No.: 899976-81-9
M. Wt: 403.46
InChI Key: POMYQHNXXWIFSE-UHFFFAOYSA-N
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Description

4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.46. The purity is usually 95%.
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Properties

IUPAC Name

4-[[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-16-6-12-19(13-7-16)25-22(26)24(15-18-10-8-17(14-23)9-11-18)20-4-2-3-5-21(20)29(25,27)28/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMYQHNXXWIFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile , with CAS number 899976-81-9 , is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C22H17N3O3SC_{22}H_{17}N_{3}O_{3}S with a molecular weight of 403.5 g/mol . The structure features a benzonitrile moiety linked to a thiadiazine derivative, which is crucial for its biological activity.

PropertyValue
CAS Number899976-81-9
Molecular FormulaC22H17N3O3S
Molecular Weight403.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the 1,1-dioxido and thiadiazine groups suggests that it may inhibit certain metabolic pathways or modulate receptor activity, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line. The IC50 value was determined to be approximately 15 µM , indicating a moderate level of potency compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. In disc diffusion assays, it showed notable inhibition zones against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

The inhibition of carbonic anhydrase II (hCA II) was investigated as well, with IC50 values indicating effective enzyme modulation. This could lead to implications in conditions where carbonic anhydrase plays a critical role, such as glaucoma or certain types of cancer.

Study 1: Anticancer Activity

In a study published in PubMed, researchers synthesized several derivatives of the thiadiazine core and evaluated their anticancer activities. The compound demonstrated a significant reduction in cell viability in MCF-7 cells when treated for 48 hours. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against clinical isolates of bacteria. The results indicated that it was particularly effective against multidrug-resistant strains of Klebsiella pneumoniae , showcasing its potential as a new antibiotic agent.

Toxicity Assessment

Toxicological evaluations were performed using zebrafish embryos as a model organism. The compound displayed low toxicity at therapeutic concentrations, which is promising for further development into clinical applications.

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